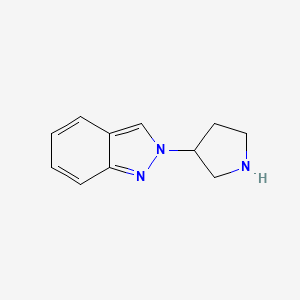![molecular formula C7H4BrN3O2 B1377546 5-Bromo-7H-pyrrolo[2,3-D]pyrimidine-4-carboxylic acid CAS No. 1638763-74-2](/img/structure/B1377546.png)
5-Bromo-7H-pyrrolo[2,3-D]pyrimidine-4-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Bromo-7H-pyrrolo[2,3-D]pyrimidine-4-carboxylic acid is a compound with the molecular weight of 256.06 . It is a solid substance with a white to off-white color .
Synthesis Analysis
The synthesis of pyrrolo[2,3-d]pyrimidine derivatives has been reported in the literature . The synthesis involves the use of 5-bromo-2,4-dichloropyrimidine as a starting material . The process includes selective N-alkylation, Pd-catalyzed Sonogashira coupling, and cyclization .Molecular Structure Analysis
The InChI code for this compound is 1S/C8H6BrN3O2/c1-12-2-4(9)5-6(8(13)14)10-3-11-7(5)12/h2-3H,1H3,(H,13,14) . This code provides a unique representation of the compound’s molecular structure.Chemical Reactions Analysis
While specific chemical reactions involving 5-Bromo-7H-pyrrolo[2,3-D]pyrimidine-4-carboxylic acid are not detailed in the search results, the compound is noted as an important raw material and intermediate used in organic synthesis, pharmaceuticals, agrochemicals, and dyestuff .Physical And Chemical Properties Analysis
The compound has a predicted boiling point of 241.0±50.0 °C and a predicted density of 2.00±0.1 g/cm3 . It is recommended to be stored under inert gas (nitrogen or Argon) at 2–8 °C .Aplicaciones Científicas De Investigación
Comprehensive Analysis of 5-Bromo-7H-pyrrolo[2,3-D]pyrimidine-4-carboxylic Acid Applications
5-Bromo-7H-pyrrolo[2,3-d]pyrimidine-4-carboxylic acid is a versatile chemical compound with a range of applications in scientific research. Below is a detailed analysis of its unique applications across various fields.
Anticancer Research: This compound has shown promise in the field of anticancer research . It serves as a scaffold for the synthesis of derivatives that exhibit potent activity against various cancer cell lines . The structural analogs of this compound have been tested in vitro and have demonstrated significant cytotoxic effects, particularly against breast cancer cells .
Antimicrobial Activity: The pyrimidine scaffold, to which 5-Bromo-7H-pyrrolo[2,3-d]pyrimidine-4-carboxylic acid belongs, has been associated with antimicrobial properties . Researchers have synthesized derivatives that show promising activity against bacterial and fungal strains, which is crucial in the development of new antimicrobial drugs .
Kinase Inhibition: Due to its unique structure, this compound is widely employed as a pharmaceutical intermediate in the synthesis of kinase inhibitors . These inhibitors are vital therapeutic agents used in the treatment of diseases such as cancer, making this compound an important player in pharmaceutical research.
Anti-Inflammatory Agents: Derivatives of pyrimidine, including those related to 5-Bromo-7H-pyrrolo[2,3-d]pyrimidine-4-carboxylic acid, have been found to exhibit anti-inflammatory activity . This makes them valuable for the development of new anti-inflammatory medications .
Organic Synthesis: As an important raw material and intermediate, this compound is used in organic synthesis . Its reactivity allows for the creation of a wide array of organic molecules, which can have various applications in medicinal chemistry and material science .
Pharmaceutical Intermediates: The compound’s role as an intermediate in pharmaceuticals is notable. It is used in the synthesis of biologically active molecules and hormones, contributing to the development of new drugs and therapies .
Agrochemical Research: In the field of agrochemicals , 5-Bromo-7H-pyrrolo[2,3-d]pyrimidine-4-carboxylic acid can be utilized to create compounds that protect crops from pests and diseases, thereby enhancing agricultural productivity .
Dye Industry: The compound finds application in the dye industry as well. It can be used to synthesize dyes and pigments that have specific properties suitable for industrial applications .
Safety and Hazards
Mecanismo De Acción
Target of Action
The primary target of 5-Bromo-7H-pyrrolo[2,3-D]pyrimidine-4-carboxylic acid is p21-activated kinase 4 (PAK4) . PAK4 is a serine/threonine protein kinase that is widely found in eukaryotes and is closely associated with cancer . It is the key effector in a variety of signaling pathways, transmitting signals to downstream factors both inside and outside the cell . PAK4 is involved in processes such as cell growth, apoptosis prevention, cell proliferation, and senescence regulation .
Mode of Action
5-Bromo-7H-pyrrolo[2,3-D]pyrimidine-4-carboxylic acid acts as a competitive inhibitor of PAK4 . The compound interacts with the hinge region, the β-sheets, and the residues with charged side chains around the 4-substituent . This interaction inhibits the activity of PAK4, thereby disrupting the signaling pathways it is involved in .
Biochemical Pathways
The inhibition of PAK4 by 5-Bromo-7H-pyrrolo[2,3-D]pyrimidine-4-carboxylic acid affects various biochemical pathways. PAK4 is a key effector in several signaling pathways, including those involved in cell growth, apoptosis prevention, cell proliferation, and senescence regulation . By inhibiting PAK4, the compound disrupts these pathways, potentially leading to reduced cell growth and proliferation, and increased apoptosis and senescence .
Pharmacokinetics
Its predicted properties include a boiling point of 2410±500 °C and a density of 200±01 g/cm3 . It is recommended to be stored under inert gas (nitrogen or Argon) at 2–8 °C . These properties may influence the compound’s Absorption, Distribution, Metabolism, and Excretion (ADME) properties and its bioavailability.
Result of Action
The result of the action of 5-Bromo-7H-pyrrolo[2,3-D]pyrimidine-4-carboxylic acid is the inhibition of PAK4, leading to disruptions in the signaling pathways it is involved in . This can result in molecular and cellular effects such as reduced cell growth and proliferation, and increased apoptosis and senescence .
Action Environment
The action of 5-Bromo-7H-pyrrolo[2,3-D]pyrimidine-4-carboxylic acid can be influenced by various environmental factors. For instance, the compound’s stability may be affected by temperature, as it is recommended to be stored at 2–8 °C under inert gas . Other factors, such as pH and the presence of other substances, could also potentially influence the compound’s action and efficacy.
Propiedades
IUPAC Name |
5-bromo-7H-pyrrolo[2,3-d]pyrimidine-4-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrN3O2/c8-3-1-9-6-4(3)5(7(12)13)10-2-11-6/h1-2H,(H,12,13)(H,9,10,11) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BUQMKBUEOFOPST-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C2=C(N=CN=C2N1)C(=O)O)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrN3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.03 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromo-7H-pyrrolo[2,3-D]pyrimidine-4-carboxylic acid | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-Methyl-1-thia-4,8-diazaspiro[4.5]decan-3-one](/img/structure/B1377464.png)

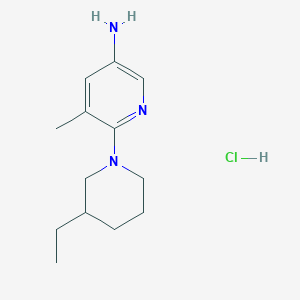
methanamine hydrochloride](/img/structure/B1377471.png)
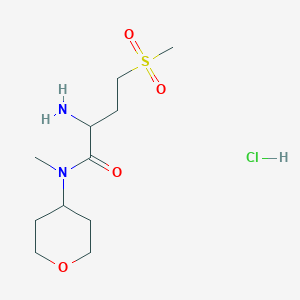
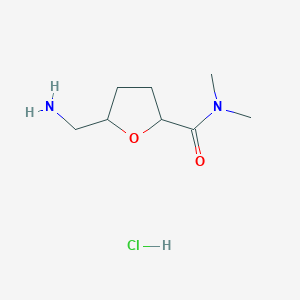

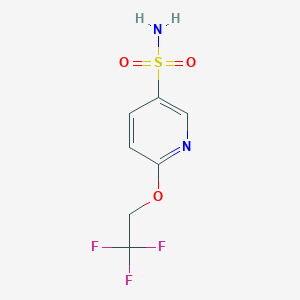
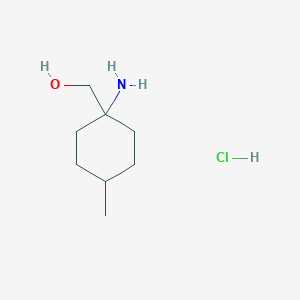

![Pyrrolo[1,2-b]pyridazine-7-carboxylic acid](/img/structure/B1377481.png)
